molecular formula C21H22FN3O4S B5107312 2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione

2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione

Cat. No.: B5107312
M. Wt: 431.5 g/mol
InChI Key: FQMSOZJFLOBMII-UHFFFAOYSA-N
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Description

The compound 2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1λ⁶,2-thiazolidine-1,1,3-trione (hereafter referred to as Compound X) is a structurally complex molecule featuring a piperazine-carbonyl-phenyl scaffold linked to a 4-methyl-thiazolidine trione moiety. Fluorine’s electronegativity and small atomic radius enhance binding interactions (e.g., dipole effects, hydrogen bonding) with biological targets, while the thiazolidine trione group may contribute to metabolic stability and solubility .

Properties

IUPAC Name

2-[3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S/c1-15-14-30(28,29)25(20(15)26)17-6-4-5-16(13-17)21(27)24-11-9-23(10-12-24)19-8-3-2-7-18(19)22/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMSOZJFLOBMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}-4-methyl-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

(a) D473-1578 ()
  • Structure : 2-{3-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}-1λ⁶,2-thiazolidine-1,1,3-trione.
  • Key Differences :
    • Replaces the 2-fluorophenyl group with a 3-methylphenyl substituent.
    • Lacks the 4-methyl group on the thiazolidine ring.
  • Properties :
    • Molecular weight: 413.49 g/mol.
    • logP: 1.4643 (moderate lipophilicity).
    • Polar surface area: 65.564 Ų.
  • Absence of the 4-methyl group may alter conformational stability compared to Compound X.
(b) MK41 (RTC20) ()
  • Structure : 4-(thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one.
  • Key Differences :
    • Features a trifluoromethylphenyl group on the piperazine and a ketone-linked thiophene side chain.
  • Synthesis :
    • Yield: 82% via coupling with HOBt/TBTU .
  • Implications :
    • The trifluoromethyl group enhances metabolic stability and lipophilicity (logP likely >2).
    • The ketone linker may increase reactivity compared to Compound X’s carbonyl-phenyl group.
(c) N-{4-[4-(Cyclopropylmethyl)piperazine-1-carbonyl]phenyl}quinoline-8-sulfonamide ()
  • Structure: Piperazine substituted with cyclopropylmethyl and linked to a quinoline-sulfonamide.
  • Implications: The bulky cyclopropylmethyl group may sterically hinder target binding but improve selectivity.

Modifications to the Thiazolidine Trione Core

(a) 2-(4-Amino-2-fluorophenyl)-1λ⁶,2-thiazolidine-1,1-dione ()
  • Structure: Simplifies the core to a dione (vs. trione) with an amino-2-fluorophenyl group.
  • Amino group introduces hydrogen-bonding capacity, altering solubility and target interactions.
(b) 2-(3-Acetylphenyl)-4-methyl-1λ⁶,2-thiazolidine-1,1-dione ()
  • Structure : Replaces the piperazine-carbonyl-phenyl group with an acetylphenyl substituent.
  • Implications :
    • Acetyl group increases polarity (logP likely <1) but reduces structural rigidity compared to Compound X.

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Substituents
Compound X ~450 (estimated) ~1.5* ~70 (estimated) 2-fluorophenyl, 4-methyl-thiazolidine trione
D473-1578 () 413.49 1.4643 65.564 3-methylphenyl, thiazolidine trione
MK41 (RTC20) () 476.55 ~2.5† ~80† Trifluoromethylphenyl, thiophene
2-(4-Amino-2-fluorophenyl)-dione () 230.26 ~0.8† ~90† Amino-2-fluorophenyl, dione

*Estimated based on fluorine’s polarity. †Inferred from structural analogs.

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